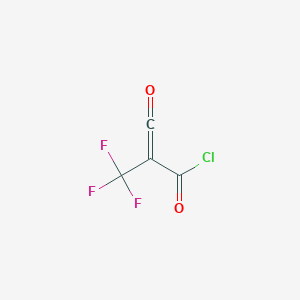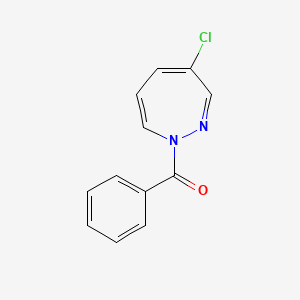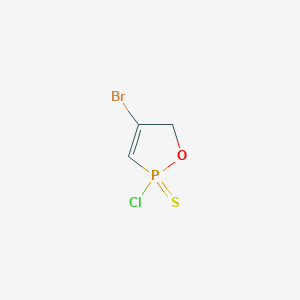![molecular formula C15H10Cl4N2O2 B14499269 N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide CAS No. 64820-65-1](/img/structure/B14499269.png)
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is a complex organic compound with a unique structure that includes an aminobenzoyl group, a chlorophenyl group, and a trichloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The aminobenzoyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminobenzoyl chloride
- 4-Chloroaniline
- Trichloroacetyl chloride
Uniqueness
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Propiedades
Número CAS |
64820-65-1 |
|---|---|
Fórmula molecular |
C15H10Cl4N2O2 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
N-[2-(2-aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-5-6-12(21-14(23)15(17,18)19)10(7-8)13(22)9-3-1-2-4-11(9)20/h1-7H,20H2,(H,21,23) |
Clave InChI |
KCWJSNLAGQQGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)



![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)


![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)



